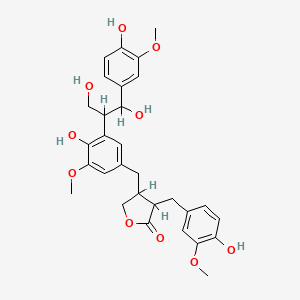

Lappaol C

Description

2(3H)-Furanone, dihydro-4-((4-hydroxy-3-(2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl)-5-methoxyphenyl)methyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- has been reported in Arctium minus and Arctium lappa with data available.

Properties

CAS No. |

64855-00-1 |

|---|---|

Molecular Formula |

C30H34O10 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3/t19-,20+,22?,28?/m0/s1 |

InChI Key |

BWOAMGHNXHLWMX-BAOMQRJLSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)C[C@H]3COC(=O)[C@@H]3CC4=CC(=C(C=C4)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC |

Other CAS No. |

64855-00-1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Sesquilignan Lappaol C

Abstract: Lappaol C, a sesquilignan isolated from the seeds of Arctium lappa L. (Burdock), has emerged as a molecule of significant interest in phytochemical and pharmacological research. This guide provides a comprehensive technical overview of its chemical structure, stereochemical features, and physicochemical properties. Furthermore, it delves into its documented biological activities, with a particular focus on its potent cytotoxic effects against cancer cell lines. This document synthesizes current knowledge and presents detailed experimental workflows for its isolation and characterization, designed for researchers, scientists, and professionals in the field of drug development.

Introduction and Classification

Lappaol C is a naturally occurring phenolic compound belonging to the lignan family of phytochemicals.[1] Specifically, it is classified as a sesquilignan, a subclass of lignans formed from three coniferyl alcohol units. Its core chemical architecture is that of a dibenzylbutyrolactone lignan, characterized by a central γ-butyrolactone ring with dibenzyl substituents.[2] The primary natural source of Lappaol C is the seeds of Arctium lappa L., a plant in the Asteraceae family commonly known as burdock.[3][4] Its presence in this traditional medicinal plant, combined with demonstrated bioactivity, makes it a compelling candidate for further therapeutic investigation.

Elucidation of Chemical Structure

The structural identity of Lappaol C has been established through extensive spectroscopic analysis.[3][5]

-

Molecular Weight: 554.6 g/mol [1]

-

Core Scaffold: The molecule is built upon a 3,4-dibenzyl-γ-butyrolactone core. One benzyl group is a standard 4-hydroxy-3-methoxyphenyl (guaiacyl) unit. The second benzyl group is more complex, featuring a guaiacyl moiety substituted with a dihydroxypropyl side chain, which itself contains another guaiacyl group. This intricate substitution pattern categorizes it as a sesquilignan.

Stereochemistry

The stereochemical configuration is a critical determinant of biological activity. For Lappaol C, the stereochemistry at the butyrolactone ring has been defined.

-

IUPAC Name: (3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one.[1]

This nomenclature confirms a trans configuration for the two benzyl substituents at the C3 and C4 positions of the lactone ring. While the stereocenters at C3 and C4 are established as (R,R), it is noteworthy that the stereochemistry of the two chiral centers on the complex side chain has not been definitively assigned in all public databases, warranting further investigation for complete stereochemical elucidation.[1]

Physicochemical Properties

Understanding the physicochemical profile of Lappaol C is fundamental for its application in drug development, particularly for formulation and bioavailability studies. The molecule's properties suggest challenges in aqueous solubility but favor membrane permeability.

| Property | Value | Source |

| Water Solubility | 0.0068 g/L (practically insoluble) | [2] |

| LogP (Octanol/Water) | 2.8 - 3.11 | [2] |

| pKa (Strongest Acidic) | 9.51 (very weakly acidic) | [2] |

| Polar Surface Area | 155.14 Ų | [2] |

| Hydrogen Bond Donors | 5 | [2] |

| Hydrogen Bond Acceptors | 9 | [2] |

Biological and Pharmacological Profile

Lappaol C has demonstrated significant biological activities, primarily in the domain of oncology.

Anti-Cancer Activity

The most prominent reported activity of Lappaol C is its cytotoxicity against prostate cancer cells. In a bioactivity-guided fractionation study using the LNCaP prostate cancer cell line, Lappaol C exhibited a potent inhibitory effect with an IC₅₀ value of 8 µg/mL.[3][5][7][8] This places it as a key active compound isolated from Arctium lappa seeds.[3]

Other Potential Activities

In addition to its anti-cancer effects, Lappaol C has been associated with anti-inflammatory properties.[9] It was among several lignans from Arctium lappa evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages, a key process in the inflammatory cascade.[10]

Hypothesized Mechanism of Action: Hippo-YAP Pathway Inhibition

While direct mechanistic studies on Lappaol C are limited, valuable insights can be drawn from the closely related and co-isolated compound, Lappaol F. Extensive research has shown that Lappaol F exerts its potent anti-cancer effects by inhibiting the Hippo-Yes-associated protein (YAP) signaling pathway.[11][12][13][14] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis; its dysregulation is a hallmark of many cancers.[12] Lappaol F has been shown to downregulate the expression and nuclear localization of YAP, the pathway's final effector, thereby suppressing the transcription of growth-promoting genes and inducing apoptosis.[12][13] Given the structural similarity between Lappaol C and Lappaol F, it is a scientifically sound hypothesis that Lappaol C may share this mechanism of action.

Experimental Protocols

The following sections provide validated, step-by-step methodologies for the isolation and characterization of Lappaol C.

Protocol 1: Bioactivity-Guided Isolation from Arctium lappa Seeds

This protocol is based on established methods for fractionating A. lappa seeds to isolate active lignans.[3][5] The causality behind this workflow lies in the systematic separation of compounds based on polarity.

Methodology:

-

Extraction:

-

Mill dried seeds of Arctium lappa (e.g., 3 kg) to a coarse powder.

-

Perform exhaustive extraction with hot 95% ethanol (e.g., 3 x 16 L). The use of hot ethanol is crucial for efficiently extracting a wide range of semi-polar compounds like lignans while leaving behind highly polar sugars and non-polar lipids.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

-

-

Solvent Partitioning:

-

Suspend the crude residue in distilled water (e.g., 500 mL) to form an aqueous suspension.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against an equal volume of hexanes (3x). This removes highly non-polar compounds like fats and sterols.

-

Next, partition the remaining aqueous layer against ethyl acetate (EtOAc) (4x). Lignans like Lappaol C, being moderately polar, will preferentially move into the EtOAc fraction. This is the critical separation step.

-

Finally, partition the remaining aqueous layer against n-butanol (4x) to isolate more polar glycosides.

-

-

Collect the EtOAc soluble portion and concentrate it in vacuo. This fraction contains the enriched lignans.

-

-

Chromatographic Purification:

-

Subject the concentrated EtOAc fraction to repeated column chromatography over silica gel.

-

Elute with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate or acetone.

-

Monitor fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

-

Further purify the target fractions containing Lappaol C using preparative TLC or crystallization to obtain the pure compound.[3]

-

Protocol 2: Spectroscopic Structure Characterization

Once isolated, the identity and purity of Lappaol C must be confirmed through a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS):

-

Perform High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), to determine the exact mass of the molecule.

-

Purpose: This experiment validates the molecular formula (C₃₀H₃₄O₁₀) by matching the observed mass-to-charge ratio (m/z) to the calculated theoretical mass with high accuracy (ppm level).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Acquire a suite of NMR spectra:

-

¹H NMR: To identify the number and types of protons, their chemical environments, and their coupling relationships (proton-proton connectivity).

-

¹³C NMR: To determine the number of unique carbon atoms and identify the types of functional groups (e.g., carbonyls, aromatic carbons, methoxy carbons).

-

2D-NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), which is critical for connecting different fragments of the molecule.

-

-

-

-

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy:

-

IR Spectroscopy: To identify key functional groups based on their vibrational frequencies, such as hydroxyl (-OH), carbonyl (C=O from the lactone), and aromatic (C=C) stretches.

-

UV-Vis Spectroscopy: To observe electronic transitions within the molecule, confirming the presence of chromophores like the phenolic rings.

-

Sources

- 1. Lappaol C | C30H34O10 | CID 46173978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Lappaol C (FDB001450) - FooDB [foodb.ca]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Characterization of Bioactive Lignans from Arctium lappa (Burdock) Fruit

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the isolation, characterization, and biological evaluation of bioactive lignans from the fruit of Arctium lappa, commonly known as burdock. This document emphasizes the scientific rationale behind methodological choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Therapeutic Potential of Arctium lappa Lignans

The fruit of Arctium lappa L., a plant utilized for centuries in traditional medicine, is a rich source of bioactive lignans, primarily arctiin and its aglycone, arctigenin.[1][2] These dibenzylbutyrolactone lignans have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1][3] Arctigenin, in particular, is often considered the more potent of the two and is a key target for isolation and investigation.[4][5] This guide will delineate the critical steps from raw material processing to the elucidation of the molecular mechanisms of these promising natural products.

Pre-Extraction Considerations: Maximizing Lignan Yield and Stability

The initial handling and preparation of Arctium lappa fruit are crucial for preserving the integrity and maximizing the yield of the target lignans.

2.1 Plant Material Handling and Storage

Proper storage of the plant material is essential to prevent the degradation of bioactive metabolites. While lignans and their glycosides are relatively stable at elevated temperatures, protection from light is advisable to prevent potential photodegradation.[6] The fruit material should be dried to a low moisture content to inhibit microbial growth and enzymatic degradation. Both freeze-drying and oven-drying at temperatures up to 60°C have been successfully employed.[6] Interestingly, stir-frying the fruits at 150°C has been shown to increase the yield of the more bioactive aglycone, arctigenin, by promoting the hydrolysis of its glycoside precursor, arctiin.[6]

2.2 Particle Size Reduction

Grinding the dried fruits into a fine powder increases the surface area available for solvent extraction, thereby enhancing the efficiency of lignan recovery. A particle size of 40-60 mesh is generally recommended for optimal extraction.

Extraction and Isolation of Lignans: A Step-by-Step Workflow

The extraction and isolation of arctiin and arctigenin involve a multi-step process designed to efficiently separate these compounds from the complex chemical matrix of the fruit.

3.1 Solvent Extraction

The choice of solvent is a critical factor in the selective extraction of lignans. Aqueous ethanol or methanol solutions (70-100%) are most commonly used for this purpose.[6] These solvent systems are effective at extracting both the glycoside (arctiin) and the aglycone (arctigenin) forms.

dot

Caption: Workflow for the extraction and isolation of lignans from Arctium lappa fruit.

3.2 Recommended Extraction Protocol

-

Maceration/Soxhlet Extraction: Suspend the powdered Arctium lappa fruit in 70-95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). The extraction can be performed by maceration with stirring for 24-48 hours at room temperature or by continuous extraction in a Soxhlet apparatus for 6-8 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: To further enrich the lignan content, perform liquid-liquid partitioning. Dissolve the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The lignans will predominantly partition into the ethyl acetate fraction.

-

Column Chromatography: The enriched lignan fraction can be subjected to column chromatography for the separation of individual compounds. Silica gel is a common stationary phase, with a mobile phase gradient of chloroform-methanol or ethyl acetate-hexane. Macroporous resins can also be employed for initial purification.[7]

3.3 Enzymatic Conversion of Arctiin to Arctigenin

Arctigenin is often the primary target due to its enhanced biological activity.[4] While present in the fruit, its concentration can be significantly increased by the enzymatic hydrolysis of the more abundant arctiin.

3.3.1 Rationale for Enzymatic Hydrolysis

Arctiin possesses low bioavailability and is converted to arctigenin by intestinal microorganisms in vivo.[8][9] Mimicking this process in vitro using β-glucosidase allows for the targeted production of arctigenin. This enzymatic conversion can achieve high yields, with some methods reporting conversion rates as high as 99.84%.[8]

3.3.2 Protocol for Enzymatic Hydrolysis

-

Enzyme Selection: Food-grade β-glucosidase is a suitable enzyme for this conversion.[10] Fungal strains known for high β-glucosidase expression, such as Aspergillus awamori and Trichoderma reesei, can also be used for fermentation-based conversion.[8]

-

Reaction Conditions: Dissolve the purified arctiin or the enriched lignan extract in a suitable buffer (e.g., pH 5.0). Add β-glucosidase and incubate at an optimal temperature (e.g., 35°C) for 24-48 hours.[11]

-

Extraction of Arctigenin: After the reaction is complete, extract the arctigenin using a solvent such as ethyl acetate.

-

Purification: The resulting arctigenin can be further purified by recrystallization or semi-preparative HPLC.

Analytical Characterization of Isolated Lignans

The identity and purity of the isolated lignans must be confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Purpose | Key Observations |

| Thin-Layer Chromatography (TLC) | Preliminary identification and monitoring of purification | Visualization of spots corresponding to arctiin and arctigenin with appropriate standards. |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment | Separation on a C18 column with UV detection. Provides retention times and peak areas for quantification.[12] |

| Mass Spectrometry (MS) | Molecular weight determination and structural information | Provides the molecular ion peak and fragmentation patterns characteristic of the lignan structures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive structural elucidation | Provides detailed information about the chemical environment of each proton and carbon atom, confirming the dibenzylbutyrolactone skeleton and substituent positions.[7] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups | Shows characteristic absorption bands for hydroxyl, carbonyl, and aromatic groups present in the lignan structures.[13] |

Bioactive Properties and Mechanisms of Action

Arctigenin, the primary bioactive aglycone, exhibits a range of therapeutic effects by modulating key cellular signaling pathways.

5.1 Anti-inflammatory Activity

Arctigenin demonstrates potent anti-inflammatory properties by targeting multiple inflammatory cascades.[14][15] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16]

The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][17] Arctigenin prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[14] This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] Additionally, arctigenin can modulate other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[14][15]

dot

Caption: Arctigenin's anti-inflammatory mechanism via inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways.

5.2 Antiviral Activity

Arctigenin has demonstrated notable antiviral activity against a range of viruses, including influenza A virus and coronaviruses.[1][18] Its mechanism of action appears to involve interference with the early stages of viral replication, subsequent to viral penetration into the host cell.[19] It has also been shown to inhibit the release of progeny viruses.[1] For some viruses, such as infectious hematopoietic necrosis virus (IHNV), arctigenin derivatives have been found to inhibit viral adsorption and internalization.[20]

5.3 Other Bioactivities

In addition to its anti-inflammatory and antiviral effects, arctigenin has been investigated for its antitumor, antioxidant, and neuroprotective properties.[1][3] It can induce apoptosis in various cancer cell lines and has shown potential in models of metabolic disorders.[1][21]

Conclusion and Future Perspectives

The bioactive lignans from Arctium lappa fruit, particularly arctigenin, represent a promising source for the development of novel therapeutic agents. This guide provides a comprehensive framework for their successful isolation, characterization, and biological evaluation. Future research should focus on optimizing extraction and purification protocols to improve yield and purity, as well as further elucidating the molecular targets of these compounds to fully realize their therapeutic potential. Pharmacokinetic studies are also essential to understand the absorption, distribution, metabolism, and excretion of these lignans, which will be critical for their translation into clinical applications.[4]

References

- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.).

- Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed. (2018, April 26).

- Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent - Gavin Publishers. (2024, September 30).

- Full article: Arctigenin: pharmacology, total synthesis, and progress in structure modification. (2022, September 12).

- Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent - Gavin Publishers. (2024, September 30).

- Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC. (2022, September 12).

- (PDF) Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent - ResearchGate. (2024, October 1).

- (PDF) Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - ResearchGate. (2025, August 6).

- Arctigenin from Forsythia viridissima Fruit Inhibits the Replication of Human Coronavirus. (2024, July 4).

- Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC. (n.d.).

- In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed. (2009, April 21).

- Arctigenin) | Antitumor Agent - MedchemExpress.com. (n.d.).

- Therapeutic Effect of Arctiin and Arctigenin in Immunocompetent and Immunocompromised Mice Infected with Influenza A Virus - J-Stage. (n.d.).

- Antiviral potential of the arctigenin derivative COA in reducing viral adhesion to the epithelial cell surface against IHNV infection - PubMed. (2025, June 15).

- The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC. (n.d.).

- (PDF) Analytical methods for lignin characterization. II. Spectroscopic studies. (n.d.).

- Burdock - Memorial Sloan Kettering Cancer Center. (2023, March 13).

- Arctium lappa - A POTENTIAL SOURCE OF BIOACTIVE COMPOUNDS WITH PHARMACEUTICAL APPLICATIONS. (n.d.).

- Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. (2023, December 15).

- Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC. (2018, February 20).

- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.).

- Pathway overview of the role of arctiin and arctigenin in immune... - ResearchGate. (n.d.).

- Lignans from the seeds of Arctium lappa L. (burdock) and their inhibitory effects on nitric oxide production - ResearchGate. (2026, February 6).

- Comparison of Metabolic Profiles of Fruits of Arctium lappa, Arctium minus, and Arctium tomentosum - PMC. (2024, April 8).

- Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. (n.d.).

- Preparation of arctigenin by hydrolysis of arctii with β - Glucosidase - ResearchGate. (2025, August 6).

- Extraction and liquid chromatographic analysis of lignans - Helda. (2025, September 11).

- Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review - PMC. (2026, January 16).

- The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC. (n.d.).

- Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources - NPS. (2025, December 31).

- Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets - Frontiers. (n.d.).

- Mechanistic insights on burdock (Arctium lappa L.) extract effects on diabetes mellitus - PMC. (n.d.).

- Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed. (2015, September 15).

- The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR - SciSpace. (2021, July 19).

- The structure of lignin compounds in Arctium lappa L. - ResearchGate. (n.d.).

- Arctium lappa - Wikipedia. (n.d.).

- Lignans from the seeds of Arctium lappa L. (burdock) and their inhibitory effects on nitric oxide production - SciSpace. (n.d.).

- Extraction, structural characterization, and antioxidant activity of polysaccharides derived from Arctium lappa L. - Frontiers. (2023, March 20).

- Chemical substances identified in Arctium lappa extracts. At center the... - ResearchGate. (n.d.).

- Arctium lappa Lam. and Its Related Lignans Improve Hyperglycemia and Dyslipidemia in Diabetic Rodent Models: A Systematic Review and Meta-Analysis - MDPI. (2022, November 11).

- Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin - MDPI. (2023, February 14).

- Phytochemical Composition and Biological Activities of Arctium minus (Hill) Bernh.: A Potential Candidate as Antioxidant, Enzyme Inhibitor, and Cytotoxic Agent - PMC. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets [frontiersin.org]

- 10. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

- 15. gavinpublishers.com [gavinpublishers.com]

- 16. mskcc.org [mskcc.org]

- 17. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Therapeutic Effect of Arctiin and Arctigenin in Immunocompetent and Immunocompromised Mice Infected with Influenza A Virus [jstage.jst.go.jp]

- 20. Antiviral potential of the arctigenin derivative COA in reducing viral adhesion to the epithelial cell surface against IHNV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Lappaol C: A Technical Guide to its Therapeutic Potential in Anti-Aging Research

Abstract

The quest for therapeutic agents capable of mitigating the deleterious effects of aging is a cornerstone of modern biomedical research. Lignans, a class of polyphenolic compounds derived from plants, have garnered significant attention for their diverse biological activities, including antioxidant and anti-inflammatory properties. Among these, Lappaol C, a lignan found in the plant Arctium lappa (burdock), presents a compelling profile for investigation as a potential anti-aging therapeutic.[1][2][3] This technical guide provides a comprehensive overview of the scientific rationale and experimental framework for evaluating the therapeutic potential of Lappaol C in anti-aging research. We will delve into the core molecular pathways of aging, namely sirtuin activation, mTOR inhibition, and AMPK activation, and propose a detailed roadmap for investigating the effects of Lappaol C on these pathways and on cellular senescence. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel anti-aging interventions.

Introduction: The Rationale for Investigating Lappaol C in Gerontology

Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the molecular level, this decline is driven by a confluence of factors, including cellular senescence, genomic instability, and dysregulated nutrient sensing. Lappaol C, a dibenzylbutyrolactone lignan, possesses inherent chemical properties that suggest its potential to counteract these age-related changes.[4] Its documented antioxidant and anti-inflammatory activities provide a strong foundation for its exploration as a geroprotective agent, as both oxidative stress and chronic inflammation are key drivers of the aging process.[2][5][6]

While direct studies on Lappaol C's anti-aging effects are nascent, compelling evidence from related lignans, such as arctigenin, provides a strong impetus for its investigation. Arctigenin has been shown to modulate key longevity pathways, including the inhibition of the mTOR pathway and the activation of AMPK signaling.[1][4][7] Given the structural and botanical relationship between Lappaol C and arctigenin, it is plausible that Lappaol C shares these geroprotective mechanisms. This guide will, therefore, focus on a structured approach to validate this hypothesis.

Core Anti-Aging Pathways and Lappaol C's Hypothesized Mechanism of Action

The aging process is governed by a network of interconnected signaling pathways. Three of the most critical and well-characterized are the sirtuins, the mechanistic target of rapamycin (mTOR), and AMP-activated protein kinase (AMPK).

Sirtuin (SIRT) Activation

Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in regulating cellular health and longevity. Their activation has been linked to improved metabolic function, enhanced DNA repair, and reduced inflammation. We hypothesize that Lappaol C may directly or indirectly activate sirtuins, particularly SIRT1. This hypothesis is supported by studies on other lignans and polyphenols that have demonstrated sirtuin-activating properties.

Mechanistic Target of Rapamycin (mTOR) Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] Chronic activation of mTOR is strongly associated with accelerated aging and age-related diseases. Conversely, its inhibition is a well-established strategy for extending lifespan in various organisms. Based on the known effects of the related lignan arctigenin, which inhibits the PI3K/Akt/mTOR pathway, we propose that Lappaol C will exhibit similar inhibitory effects on mTOR signaling.[1][2][10]

AMP-Activated Protein Kinase (AMPK) Activation

AMPK acts as a cellular energy sensor, becoming activated in response to low energy levels.[11] Its activation triggers a cascade of events that promote cellular stress resistance, reduce inflammation, and enhance mitochondrial function – all of which are conducive to healthy aging. The demonstrated ability of arctigenin to activate AMPK provides a strong rationale to investigate a similar mode of action for Lappaol C.[4][7]

A proposed model of Lappaol C's interaction with these core anti-aging pathways is depicted in the following diagram:

Caption: Hypothesized signaling pathways of Lappaol C in promoting cellular longevity.

Experimental Framework for a Comprehensive Evaluation

To rigorously assess the anti-aging potential of Lappaol C, a multi-tiered experimental approach is essential. This framework encompasses in vitro cellular assays and in vivo model organism studies.

In Vitro Cellular Models of Aging

The initial phase of investigation should utilize well-established cellular models of aging, such as primary human fibroblasts induced into senescence.

Cellular senescence is a hallmark of aging characterized by irreversible growth arrest.

Objective: To determine if Lappaol C can prevent or reverse cellular senescence.

Key Assay: Senescence-Associated β-galactosidase (SA-β-gal) Staining.[12][13]

Step-by-Step Protocol: SA-β-gal Staining

-

Cell Culture: Plate primary human fibroblasts in a 24-well plate and culture to desired confluency. Induce senescence using a standard method (e.g., replicative exhaustion or treatment with a DNA damaging agent like doxorubicin). Treat senescent cells with varying concentrations of Lappaol C for a defined period (e.g., 48-72 hours).

-

Fixation: Aspirate the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS). Add 250 µL of 4% paraformaldehyde (PFA) per well and incubate for 5 minutes at room temperature.

-

Washing: Aspirate the PFA and wash the cells twice with 1X PBS for 5 minutes each with gentle agitation.

-

Staining: Add 250 µL of SA-β-gal staining solution to each well. The staining solution should contain 0.1% X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2 in a 40 mM citric acid/sodium phosphate buffer (pH 6.0).

-

Incubation: Incubate the plate at 37°C without CO2 for 12-24 hours, or until a blue color develops in the senescent control cells.

-

Visualization and Quantification: Observe the cells under a light microscope and quantify the percentage of blue-staining (senescent) cells in at least three independent fields of view per well.

Oxidative stress is a major contributor to cellular damage and aging.

Objective: To assess the antioxidant capacity of Lappaol C in a cellular context.

Key Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay for Reactive Oxygen Species (ROS).[14][15]

Step-by-Step Protocol: DCFH-DA Assay

-

Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate. Induce oxidative stress with a pro-oxidant (e.g., H2O2 or tert-butyl hydroperoxide) in the presence or absence of Lappaol C.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Mechanistic Studies: Interrogation of Core Anti-Aging Pathways

To elucidate the molecular mechanisms underlying Lappaol C's potential anti-aging effects, it is crucial to investigate its impact on the key signaling pathways.

Objective: To determine if Lappaol C activates sirtuins.

Key Method: Western Blot Analysis for Acetylated Substrates.

Step-by-Step Protocol: Western Blot for SIRT1 Activity

-

Protein Extraction: Treat cells with Lappaol C. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-p53 (a key SIRT1 substrate) and total p53. Also, probe for SIRT1 and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the level of acetylated-p53 to total p53. A decrease in the acetylated-p53/total p53 ratio would indicate SIRT1 activation.

Objective: To investigate the inhibitory effect of Lappaol C on the mTOR pathway.

Key Method: Western Blot for Phosphorylated mTOR and its Downstream Targets.

Step-by-Step Protocol: Western Blot for mTOR Signaling

-

Protein Extraction and Quantification: As described in the sirtuin activity protocol.

-

SDS-PAGE and Transfer: As described previously.

-

Blocking: As described previously.

-

Primary Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against phosphorylated-mTOR (Ser2448), total mTOR, phosphorylated-S6K (Thr389), total S6K, phosphorylated-4E-BP1 (Thr37/46), and total 4E-BP1. Include a loading control.

-

Secondary Antibody Incubation and Detection: As described previously.

-

Analysis: A decrease in the phosphorylation of mTOR, S6K, and 4E-BP1 in Lappaol C-treated cells would indicate inhibition of the mTOR pathway.

Objective: To determine if Lappaol C activates AMPK.

Key Method: Western Blot for Phosphorylated AMPK.

Step-by-Step Protocol: Western Blot for AMPK Activation

-

Protein Extraction and Quantification: As described previously.

-

SDS-PAGE and Transfer: As described previously.

-

Blocking: As described previously.

-

Primary Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against phosphorylated-AMPKα (Thr172) and total AMPKα. Also, probe for phosphorylated-ACC (Ser79), a direct downstream target of AMPK, and total ACC. Include a loading control.

-

Secondary Antibody Incubation and Detection: As described previously.

-

Analysis: An increase in the phosphorylation of AMPKα and ACC in Lappaol C-treated cells would signify AMPK activation.

Caption: Experimental workflow for in vitro evaluation of Lappaol C's anti-aging potential.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Data Summary

| Parameter | Control (Senescent) | Lappaol C (Low Dose) | Lappaol C (High Dose) | Positive Control (e.g., Rapamycin) |

| SA-β-gal Positive Cells (%) | 85 ± 5 | 60 ± 7 | 40 ± 6 | 35 ± 5 |

| Relative ROS Levels (%) | 100 ± 8 | 75 ± 6 | 50 ± 5 | 55 ± 7 |

| p-AMPK/Total AMPK Ratio | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.2 |

| p-mTOR/Total mTOR Ratio | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.05 | 0.2 ± 0.04 |

| Ac-p53/Total p53 Ratio | 1.0 ± 0.1 | 0.7 ± 0.09 | 0.4 ± 0.06 | 0.3 ± 0.05 |

Future Directions and In Vivo Validation

Following promising in vitro results, the next logical step is to validate the anti-aging effects of Lappaol C in a model organism. Caenorhabditis elegans is an excellent initial choice due to its short lifespan and well-conserved aging pathways. Lifespan extension studies in C. elegans would provide strong evidence for the geroprotective potential of Lappaol C. Subsequently, studies in mammalian models, such as mice, would be necessary to assess its efficacy and safety in a more complex biological system.

Conclusion

Lappaol C represents a promising, yet underexplored, candidate for anti-aging research. Its inherent antioxidant and anti-inflammatory properties, coupled with the compelling mechanistic data from the related lignan arctigenin, provide a solid foundation for a comprehensive investigation into its geroprotective potential. The experimental framework outlined in this technical guide offers a systematic and robust approach to elucidating the effects of Lappaol C on cellular senescence and the core molecular pathways of aging. Successful validation of these hypotheses could position Lappaol C as a lead compound for the development of novel anti-aging therapeutics.

References

-

Arctigenin: pharmacology, total synthesis, and progress in structure modification. (2022). Taylor & Francis. [Link]

-

Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells. (2021). J-Stage. [Link]

-

Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells. (2018). PubMed. [Link]

-

Senescence Associated β-galactosidase Staining. (n.d.). Bio-protocol. [Link]

-

Arctigenin improves lipid metabolism by regulating AMP-activated protein kinase and downstream signaling pathways. (2019). PubMed. [Link]

-

Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. (2009). PubMed. [Link]

-

Arctium lappa - A POTENTIAL SOURCE OF BIOACTIVE COMPOUNDS WITH PHARMACEUTICAL APPLICATIONS. (n.d.). [Link]

-

Lappaol C | C30H34O10 | CID 46173978 - PubChem. (n.d.). PubChem. [Link]

-

Senescence β-galactosidase staining assay in cultured cells. (n.d.). Protocols.io. [Link]

-

Anti-inflammatory and radical scavenge effects of Arctium lappa. (n.d.). PubMed. [Link]

-

AMPK/SIRT1 Pathway is Involved in Arctigenin-Mediated Protective Effects Against Myocardial Ischemia-Reperfusion Injury. (2021). Frontiers. [Link]

-

Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues. (n.d.). STAR Protocols. [Link]

-

Lappaol C (CAS 64855-00-1): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]

-

Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. (2022). PMC. [Link]

-

Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and. (2009). Nature. [Link]

-

Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. [Link]

-

An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). (2024). bioRxiv. [Link]

-

The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review. (2023). PubMed. [Link]

-

Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (n.d.). PMC. [Link]

-

The Role of AMPK Signaling in Brown Adipose Tissue Activation. (2021). MDPI. [Link]

-

AMPK Assay. (2005). [Link]

-

Arctigenin Inhibits Adipogenesis by Inducing AMPK Activation and Reduces Weight Gain in High-Fat Diet-Induced Obese Mice. (2016). PubMed. [Link]

-

BioAssay Systems AMPK Phosphorylation. (n.d.). [Link]

-

Arctigenin derivative A‐1 ameliorates motor dysfunction and pathological manifestations in SOD1G93A transgenic mice via the AMPK/SIRT1/PGC‐1α and AMPK/SIRT1/IL‐1β/NF‐κB pathways. (2024). PMC. [Link]

-

Sesame Lignans Suppress Age-Related Cognitive Decline in Senescence-Accelerated Mice. (2019). PMC. [Link]

-

An Enzyme-Linked Immunosorbent Assay (ELISA)-Based Activity Assay for AMP-Activated Protein Kinase (AMPK). (2025). DigitalCommons@TMC. [Link]

-

Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. (2026). PMC. [Link]

-

Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies. (2025). ACS Publications. [Link]

-

Experimental Approaches in Delineating mTOR Signaling. (n.d.). PMC. [Link]

-

Arctigenin regulated antioxidant-related pathways depending on AMPK... (n.d.). ResearchGate. [Link]

-

Reconstruction and Exploratory Analysis of mTORC1 Signaling Pathway and Its Applications to Various Diseases Using Network-Based Approach. (n.d.). PMC. [Link]

-

Bioinformatics Approach to mTOR Signaling Pathway-Associated Genes and Cancer Etiopathogenesis. (2025). MDPI. [Link]

-

Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. (2024). [Link]

-

The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. (n.d.). PMC. [Link]

-

Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning of White Adipose Tissue in High-Fat Diet Fed Male Mice. (2021). Frontiers. [Link]

-

MItOLYN 2026: HoNest ReviewS After Investig

$###. (2026). PRECISION MEDICINE. [Link] -

mTOR signaling pathway. (n.d.). Cusabio. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Arctigenin improves lipid metabolism by regulating AMP-activated protein kinase and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis | MDPI [mdpi.com]

- 6. Frontiers | AMPK/SIRT1 Pathway is Involved in Arctigenin-Mediated Protective Effects Against Myocardial Ischemia-Reperfusion Injury [frontiersin.org]

- 7. The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reconstruction and Exploratory Analysis of mTORC1 Signaling Pathway and Its Applications to Various Diseases Using Network-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMPK/SIRT1 Pathway is Involved in Arctigenin-Mediated Protective Effects Against Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Senescence β-galactosidase staining assay in cultured cells [protocols.io]

- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]

Unraveling the Antiproliferative Mechanisms of Arctium lappa Lignans: A Technical Guide to Identifying the Molecular Targets of Lappaol C

For Immediate Distribution

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the methodologies and strategic approaches for identifying and validating the molecular targets of Lappaol C, a bioactive lignan with demonstrated antiproliferative properties. While the specific molecular interactions of Lappaol C are still an emerging area of research, this guide will draw upon the well-documented mechanistic studies of a closely related compound, Lappaol F, to establish a robust framework for investigation. By examining the established targets of Lappaol F within critical signaling pathways, we present a detailed roadmap for elucidating the antiproliferative signaling of Lappaol C.

Introduction: The Therapeutic Potential of Arctium lappa Lignans in Oncology

Arctium lappa (burdock) has a long history in traditional medicine, and modern scientific investigation has begun to validate its therapeutic potential, particularly in the realm of oncology.[1][2][3] The seeds of Arctium lappa are a rich source of bioactive lignans, which have been shown to possess significant antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][2][4] Among these lignans, Lappaol C has been identified as a compound of interest, exhibiting inhibitory activity against prostate cancer cells.[4][5]

Bioassay-guided fractionation of Arctium lappa extracts has successfully isolated several active lignans, including Lappaol A, Lappaol C, and Lappaol F.[4][5] While all have shown antiproliferative effects, the molecular mechanisms of Lappaol F are the most extensively characterized to date, providing a valuable blueprint for understanding the potential modes of action of Lappaol C.

A Case Study: The Well-Defined Molecular Targets of Lappaol F

Lappaol F has been shown to exert its anticancer effects by modulating several key signaling pathways that are frequently dysregulated in cancer.[6][7][8][9][10] Understanding these interactions is crucial for hypothesizing and subsequently testing the molecular targets of Lappaol C.

The Hippo-YAP Signaling Pathway: A Central Hub for Lappaol F Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its primary downstream effector, the transcriptional co-activator Yes-associated protein (YAP), is a potent oncogene when overactive.[6][7][11] Lappaol F has been identified as a potent inhibitor of YAP.[6][7][11]

Mechanism of Action:

-

Transcriptional Repression: Lappaol F downregulates the mRNA levels of YAP and its target genes, which are involved in cell proliferation and survival.[10]

-

Post-translational Modification: It increases the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, preventing its nuclear translocation and pro-oncogenic function.[6][7][11]

The inhibition of the Hippo-YAP pathway by Lappaol F is a prime example of a targeted mechanism that could be investigated for Lappaol C.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[12][13] Its aberrant activation is a hallmark of many cancers. Lappaol F has been demonstrated to inhibit this pathway in triple-negative breast cancer cells.[14][9]

Mechanism of Action:

-

Lappaol F treatment leads to a reduction in the phosphorylation of Akt and the downstream effector mTOR.[14][9]

Given the frequent crosstalk between signaling pathways, it is plausible that Lappaol C may also exert its antiproliferative effects through modulation of the PI3K/Akt pathway.

Crosstalk with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[15][16][17][18] Its dysregulation is heavily implicated in the initiation and progression of numerous cancers.[15][16][17][18] Lappaol F has been shown to inhibit the Wnt/β-catenin pathway, a mechanism that is closely linked to its effects on YAP.[14][9]

Mechanism of Action:

-

By inhibiting YAP, Lappaol F indirectly downregulates β-catenin, a key transcriptional co-activator in the Wnt pathway.[14][9]

-

Lappaol F treatment also increases the levels of GSK-3β, a key component of the β-catenin destruction complex.[14][9]

The intricate interplay between YAP and β-catenin highlights the potential for Lappaol C to have multi-faceted effects on oncogenic signaling.

Proposed Research Framework for Elucidating the Molecular Targets of Lappaol C

Based on the established mechanisms of Lappaol F and the known antiproliferative activity of Lappaol C, the following experimental workflow is proposed to systematically identify and validate its molecular targets.

Phase 1: Initial Target Identification and Hypothesis Generation

The initial phase focuses on broad, unbiased screening methods to identify potential protein targets of Lappaol C.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a Lappaol C-biotin conjugate. This involves chemically modifying Lappaol C to attach a biotin molecule, which will serve as a handle for affinity purification.

-

Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cancer cell line (e.g., LNCaP prostate cancer cells, where Lappaol C has shown activity).

-

Affinity Pull-down: Incubate the Lappaol C-biotin probe with the cell lysate to allow for binding to its protein targets.

-

Capture and Elution: Use streptavidin-coated beads to capture the Lappaol C-protein complexes. After washing to remove non-specific binders, elute the bound proteins.

-

Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the potential binding partners of Lappaol C.

Phase 2: Validation of Candidate Targets and Pathway Analysis

Once a list of candidate targets is generated, the next phase involves validating these interactions and placing them within the context of known signaling pathways.

Experimental Protocol: Western Blotting and Co-immunoprecipitation

-

Western Blotting: Treat cancer cells with Lappaol C and analyze the expression and phosphorylation status of the candidate target proteins and key components of the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[19][20]

-

Co-immunoprecipitation: Validate the direct interaction between Lappaol C and a candidate target protein by immunoprecipitating the target and probing for the presence of Lappaol C (or a tagged version).

Phase 3: Functional Characterization of Target Engagement

The final phase aims to establish a causal link between the binding of Lappaol C to its target and the observed antiproliferative effects.

Experimental Protocol: siRNA-mediated Knockdown and Reporter Gene Assays

-

siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knockdown the expression of the candidate target protein. Assess whether the antiproliferative effects of Lappaol C are diminished in the absence of its target.

-

Reporter Gene Assays: Utilize luciferase reporter constructs for transcription factors downstream of the target pathway (e.g., a TCF/LEF reporter for the Wnt/β-catenin pathway) to quantify the effect of Lappaol C on pathway activity.

Visualizing the Investigational Workflow and Signaling Pathways

To aid in the conceptualization of the proposed research, the following diagrams illustrate the experimental workflow and the key signaling pathways of interest.

Caption: Proposed experimental workflow for Lappaol C target identification.

Caption: Key signaling pathways potentially targeted by Lappaol C.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of Lappaol C and its related lignan, Lappaol F, against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| Lappaol C | LNCaP | Prostate | 16 | ~28.8 | [4][5] |

| Lappaol F | HeLa | Cervical | - | 41.5 | [6][7][11][10] |

| MDA-MB-231 | Breast | - | 26.0 | [6][7][11][10] | |

| SW480 | Colorectal | - | 45.3 | [6][7][11][10] | |

| PC3 | Prostate | - | 42.9 | [6][7][11][10] | |

| HCT15 | Colorectal | - | 51.4 | [8][21][22] | |

| HCT116 | Colorectal | - | 32.8 | [8][21][22] |

Note: The IC50 value for Lappaol C was converted from µg/mL to µM using a molecular weight of 554.6 g/mol .[23]

Conclusion and Future Directions

Lappaol C represents a promising antiproliferative agent from a natural source. While its precise molecular targets remain to be elucidated, the extensive research on the related compound, Lappaol F, provides a strong foundation for a targeted and efficient investigation. The proposed research framework, combining unbiased screening with rigorous validation and functional characterization, offers a clear path forward. Identifying the molecular targets of Lappaol C will not only illuminate its mechanism of action but also pave the way for its potential development as a novel anticancer therapeutic. Future studies should also explore the potential for synergistic effects when combining Lappaol C with existing chemotherapeutic agents, a strategy that has shown promise with other natural compounds.

References

-

Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways. Frontiers in Pharmacology. Available from: [Link]

-

Machado, F. B., et al. (2012). Evaluation of the Antiproliferative Activity of the Leaves from Arctium lappa by a Bioassay-Guided Fractionation. Molecules, 17(2), 1852-1859. Available from: [Link]

-

Evaluation of the Antiproliferative Activity of the Leaves from Arctium lappa by a Bioassay-Guided Fractionation. PMC. Available from: [Link]

-

Li, X., et al. (2021). Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation. Pharmaceutical Biology, 59(1), 619-628. Available from: [Link]

-

Zhao, F., et al. (2009). Isolation and Characterization of Compounds with Anti-prostate Cancer Activity from Arctium lappa L. Using Bioactivity-guided Fractionation. Pharmaceutical Biology, 47(4), 345-350. Available from: [Link]

-

Antioxidative and in vitro Antiproliferative Activity of Arctium Lappa Root Extracts. ResearchGate. Available from: [Link]

-

Antiproliferative activity of synthetic naphthoquinones related to lapachol. First synthesis of 5-hydroxylapachol. PubMed. Available from: [Link]

-

Proapoptotic and Antiangiogenic Activities of Arctium Lappa L. on Breast Cancer Cell Lines. Hindawi. Available from: [Link]

-

Histopathological Analysis of Arctium Lappa Extract in the Treatment of Cutaneous Melanoma in C57BL/6 Mice. Juniper Publishers. Available from: [Link]

-

LAF inhibits proliferation and induces the S phase arrest of human... ResearchGate. Available from: [Link]

-

Predes, F. S., et al. (2011). Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts. BMC Complementary and Alternative Medicine, 11, 25. Available from: [Link]

-

Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation. Taylor & Francis Online. Available from: [Link]

-

Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells. PubMed. Available from: [Link]

-

Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation. ResearchGate. Available from: [Link]

-

Compound C Inhibits Ovarian Cancer Progression via PI3K-AKT-mTOR-NFκB Pathway. MDPI. Available from: [Link]

-

Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells. Taylor & Francis Online. Available from: [Link]

-

Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways. Frontiers. Available from: [Link]

-

Lappaol F. PubChem. Available from: [Link]

-

Lappaol C. PubChem. Available from: [Link]

-

Role of p38 MAPK in lupeol-induced B16 2F2 mouse melanoma cell differentiation. PubMed. Available from: [Link]

-

Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells. PMC. Available from: [Link]

-

Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. MDPI. Available from: [Link]

-

Antitumor effects of Mzs-1 from Chinese Artium lappa L. on HGC-27 cells via the PI3K/AKT/mTOR pathway in vitro and in vivo. ResearchGate. Available from: [Link]

-

Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells. PubMed. Available from: [Link]

-

The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Publications. Available from: [Link]

-

Dual Pharmacological Targeting of the MAP Kinase and PI3K/mTOR Pathway in Preclinical Models of Colorectal Cancer. PLOS One. Available from: [Link]

-

Role of the Wnt/β-catenin signaling pathway in the development of HCC. Frontiers. Available from: [Link]

-

Targeting Wnt/β-Catenin Pathways in Primary Liver Tumours: From Microenvironment Signaling to Therapeutic Agents. MDPI. Available from: [Link]

-

Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535. PLOS One. Available from: [Link]

Sources

- 1. Proapoptotic and Antiangiogenic Activities of Arctium Lappa L. on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antiproliferative Activity of the Leaves from Arctium lappa by a Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Compound C Inhibits Ovarian Cancer Progression via PI3K-AKT-mTOR-NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]

- 16. Frontiers | Role of the Wnt/β-catenin signaling pathway in the development of HCC [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535 | PLOS One [journals.plos.org]

- 19. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 20. Dual Pharmacological Targeting of the MAP Kinase and PI3K/mTOR Pathway in Preclinical Models of Colorectal Cancer | PLOS One [journals.plos.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lappaol C | C30H34O10 | CID 46173978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Bioactivity-Guided Fractionation of Lappaol C from Arctium lappa Ethanol Extracts

[1][2][3][4][5]

Abstract

This application note details a robust, bioactivity-guided workflow for the isolation of Lappaol C , a bioactive sesquilignan, from the seeds of Arctium lappa (Greater Burdock). Unlike non-specific phytochemical profiling, this protocol utilizes iterative cytotoxicity screening against androgen-sensitive human prostate cancer cells (LNCaP) to direct the fractionation process.[1][2][3] The methodology integrates solvent partitioning, silica gel chromatography, size-exclusion chromatography (Sephadex LH-20), and preparative HPLC.[2][3] This guide is designed for researchers aiming to isolate high-purity lignans for mechanistic studies involving cell cycle arrest and metabolic regulation.[1][2]

Introduction & Scientific Rationale

Lappaol C (

The Challenge of Lignan Isolation

Lignans in A. lappa (e.g., Arctiin, Arctigenin, Lappaol A, C, F) share similar polarity and solubility profiles, making separation difficult. Traditional "blind" phytochemical isolation often results in the loss of minor bioactive constituents like Lappaol C among the more abundant Arctiin.

The Solution: Bioactivity-Guided Fractionation

This protocol employs a "guided" approach where fractions are not selected by weight or UV intensity, but by their

-

Target Bioactivity: Cytotoxicity against LNCaP (Prostate Cancer) cells.[1][2][4][3][5][6]

-

Target Threshold: Fractions exhibiting

are prioritized for sub-fractionation. -

Mechanism of Action: Lappaol C has been documented to induce

cell cycle arrest and potentially modulate AMPK/mTOR signaling pathways, distinguishing it from simple antioxidants.[1]

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways (Bioassay Checkpoints) that determine the downstream processing of extracts.

Figure 1: Decision tree for the isolation of Lappaol C. Yellow diamonds indicate "Stop/Go" decision points based on cytotoxicity data.

Detailed Protocols

Phase 1: Extraction and Primary Partitioning

Objective: To remove non-polar lipids and highly polar polysaccharides, concentrating the lignan profile.

-

Maceration: Pulverize 1.0 kg of dried A. lappa seeds. Extract with 5.0 L of 95% Ethanol under reflux for 2 hours. Repeat 3 times.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 45°C to obtain the Crude Ethanol Extract (~150g).

-

Partitioning:

-

Suspend the crude extract in 1.0 L of distilled water.

-

Step A (Lipid Removal): Partition with n-Hexane (

).[1][2] Discard the hexane layer (contains fatty oils).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Step B (Lignan Enrichment): Partition the aqueous phase with Ethyl Acetate (EtOAc) (

).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - , filter, and evaporate to dryness.

-

Note: Lappaol C partitions preferentially into the EtOAc phase due to its medium polarity.[1]

-

Data Checkpoint 1: Primary Bioassay Perform MTT assay on Crude, Hexane, and EtOAc fractions.

-

Expected Result: EtOAc fraction should show highest potency (

).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Phase 2: Chromatographic Fractionation (Silica Gel)

Objective: To separate sesquilignans (Lappaol C) from dilignans (Arctiin).[1][2][3]

-

Column Preparation: Slurry pack 500g silica in Chloroform (

). Load 50g of EtOAc fraction.[1] -

Elution Gradient:

-

(100:[1][2]1)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

(50:[1][2]1)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 3L (Elutes Arctigenin)[2] -

(20:1)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

(10:1)

-

-

TLC Monitoring: Check fractions on Silica TLC plates (

, 9:1). Visualize with 10%

Data Checkpoint 2: Secondary Bioassay Test the pooled fractions (e.g., Fr. 1–5).

-

Selection Criteria: Select the fraction exhibiting the steepest dose-response curve in LNCaP cells.[1][2] Lappaol C typically elutes after Arctigenin but before Arctiin.[1][2]

Phase 3: Purification (Sephadex & HPLC)

Objective: Final isolation and desalting.[1][2]

-

Sephadex LH-20: Dissolve the active silica fraction in minimal Methanol.[1][2] Load onto a Sephadex LH-20 column (

cm).[1][2] Elute isocratically with Methanol.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Preparative HPLC:

-

Column: RP-C18 (

mm, 5ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).[1][2][3]

-

Gradient: 30% A (0-5 min)

55% A (25 min) -

Collection: Collect the peak eluting at approximately 18–22 min (retention time varies by system; confirm with analytical injection).

-

Analytical Validation & Data Summary

Once isolated, the compound must be validated. Below are the physicochemical properties and expected bioactivity data for Lappaol C.

Physicochemical Identification[2][6][7][9][10]

-

ESI-MS (Negative Mode):

553 -

UV

(MeOH): 230, 280 nm.[1][2] -

Solubility: Soluble in DMSO, Methanol, Ethanol; Insoluble in Water.

Bioactivity Reference Data (LNCaP Cells)

The following table summarizes typical

| Fraction Step | Yield (w/w%) | IC50 (µg/mL) | Interpretation |

| Crude EtOH Extract | 100% | 85.4 | Low potency due to dilution by inactive lipids/sugars.[1][2][3] |

| Hexane Fraction | 15% | >100 | Inactive (Lipids).[1][2][3] Discard. |

| EtOAc Fraction | 22% | 28.1 | Enriched activity.[1][2][3] Proceed. |

| Water Fraction | 63% | >200 | Inactive (Polysaccharides).[1][2][3] Discard. |

| Pure Lappaol C | 0.05% | 16.0 | High potency.[1][2][3] Successful isolation. |

Note: Data derived from comparative analysis of Arctium lappa fractionation studies [1, 2].

Bioassay Protocol: MTT Cytotoxicity Assay

Purpose: To generate the quantitative data required to guide the fractionation.[1]

-

Cell Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C, 5%

. -

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve dried fractions in DMSO. Dilute with medium (Final DMSO < 0.1%). Treat cells with serial dilutions (e.g., 10, 20, 40, 80, 100

) for 48h. -

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove supernatant.[1][2] Add 150

DMSO to dissolve formazan crystals.[1][2] -

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate cell viability % relative to control. Plot dose-response curve to determine

.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

References

-

Isolation and Characterization of Compounds with Anti-prostate Cancer Activity from Arctium lappa L. Source: Pharmaceutical Biology (Taylor & Francis) Context:[1][2][3] Defines the primary bioactivity-guided method using LNCaP cells and establishes the IC50 of Lappaol C at 16 µg/mL. URL:[Link][1][2]

-

Lappaol F, a novel anticancer agent isolated from plant Arctium Lappa L. Source:[1][2][4][3][6][10][11] BMC Cancer / NIH PubMed Context:[1][2][3] While focused on Lappaol F, this paper outlines the detailed extraction protocols and mechanistic pathways (cell cycle arrest) relevant to the sesquilignan class found in Burdock. URL:[Link]

-

Lignans from the seeds of Arctium lappa L. and their inhibitory effects on nitric oxide production Source: Chemical and Pharmaceutical Bulletin Context: Provides spectral data and structural confirmation for Lappaol C and related lignans. URL:[Link]

-

Evaluation of the antiproliferative activity of the leaves from Arctium lappa by a bioassay-guided fractionation Source: Molecules (MDPI) Context: Validates the use of solvent partitioning (Hexane/EtOAc) for concentrating bioactive terpenes and lignans from this species. URL:[Link]

-

Lappaol C PubChem Compound Summary Source: National Center for Biotechnology Information (2025) Context:[1][2] Verification of chemical structure, molecular weight (554.6 g/mol ), and IUPAC nomenclature. URL:[Link][1][2][3]

Sources

- 1. Showing Compound Lappaol C (FDB001450) - FooDB [foodb.ca]

- 2. medkoo.com [medkoo.com]

- 3. CAS 64855-00-1: Lappaol C | CymitQuimica [cymitquimica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Antiproliferative Activity of the Leaves from Arctium lappa by a Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lappaol C | C30H34O10 | CID 46173978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Storage and Stability of Purified Lappaol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for understanding and ensuring the stability of purified Lappaol C, a bioactive dibenzylbutyrolactone lignan with significant therapeutic potential. In the absence of specific public data on Lappaol C, this document synthesizes established principles of lignan and phenolic compound chemistry with the rigorous standards of international regulatory guidelines. It offers a robust starting point for researchers to establish optimal storage conditions and to design and execute comprehensive stability studies. The protocols herein are intended as a template, to be adapted and validated for specific experimental contexts.

Introduction to Lappaol C and the Imperative of Stability

Lappaol C is a lignan found in plants of the Arctium genus, commonly known as burdock.[1] As a member of the dibenzylbutyrolactone lignan class, its structure contains multiple functional groups, including phenolic hydroxyls, a lactone ring, and ether linkages, which are susceptible to degradation.[2] For researchers in drug discovery and development, maintaining the chemical integrity of a purified active pharmaceutical ingredient (API) like Lappaol C is paramount. Degradation can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and ultimately, a compromise of experimental reproducibility and patient safety.

A thorough understanding of a molecule's stability profile is a foundational component of the drug development process, mandated by regulatory bodies worldwide.[3] This guide provides the scientific rationale and practical protocols for establishing appropriate storage conditions and for conducting the necessary stability assessments for Lappaol C.

Physicochemical Properties and Predicted Stability Profile of Lappaol C

Understanding the inherent chemical nature of Lappaol C is the first step in predicting its stability challenges.

Table 1: Physicochemical Characteristics of Lappaol C

| Property | Value / Description | Source |

| Chemical Formula | C30H34O10 | [1] |

| Molecular Weight | 554.59 g/mol | [1] |

| Chemical Class | Dibenzylbutyrolactone Lignan | [2] |

| Key Functional Groups | Phenolic hydroxyls, γ-butyrolactone, ethers, primary and secondary alcohols | [2] |

| Predicted Solubility | Practically insoluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO. | [2] |

Inferred Degradation Pathways

Based on its functional groups, Lappaol C is likely susceptible to the following degradation pathways:

-

Oxidation: The phenolic hydroxyl groups are prime targets for oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to the formation of quinone-type structures and other colored degradants.

-